Perfluoro-15-crown-5 (PFCE) is a fully fluorinated macrocyclic ether characterized by extreme chemical inertness, high thermal stability (boiling point ~145 °C), and exceptional hydrophobicity and lipophobicity [1]. Structurally, it consists of a 15-membered ring with five oxygen atoms, where all hydrogen atoms have been replaced by fluorine, yielding 20 magnetically equivalent fluorine atoms [2]. In industrial and biomedical procurement, PFCE is primarily sourced as a premium core material for nanoemulsions, artificial oxygen carriers, and highly specialized 19F magnetic resonance imaging (MRI) tracers. Its highly electron-dense fluorinated backbone allows for the high physical dissolution of gases like oxygen, making it a critical raw material for advanced theranostic formulations and fluorous-phase technologies [3].
Substituting Perfluoro-15-crown-5 with non-fluorinated 15-crown-5 is structurally and functionally impossible for its primary use cases, as the hydrocarbon analog lacks the 19F NMR signature, possesses a completely different solubility profile (hydrophilic vs. lipophobic/hydrophobic), and degrades under thermal conditions where the perfluorinated compound remains stable [1]. When compared to other common perfluorocarbons (PFCs) like perfluorooctyl bromide (PFOB) or perfluorodecalin (PFD), substitution significantly alters imaging performance and biological retention. PFOB and PFD contain magnetically non-equivalent fluorine atoms that produce complex, multi-peak NMR spectra, leading to chemical shift artifacts and reduced signal-to-noise ratios in MRI applications[2]. Furthermore, PFCE exhibits a biological half-life exceeding 250 days in the reticuloendothelial system, whereas PFOB clears in approximately 12 days; thus, substituting PFCE with PFOB in longitudinal cell-tracking studies results in premature signal loss and trial failure [3].
Perfluoro-15-crown-5 provides a single, sharp resonance peak at -92.5 ppm due to its 20 magnetically equivalent fluorine atoms, whereas alternatives like perfluorooctyl bromide (PFOB) and perfluorodecalin (PFD) exhibit multiple peaks across different frequencies [1]. This structural symmetry prevents the chemical shift artifacts commonly observed with linear or less symmetric PFCs. Quantitatively, the 20 equivalent fluorines give PFCE a relative NMR sensitivity that is up to 5 times greater than bio-acceptable perfluoro-compounds containing only 4 equivalent fluorines [2].
| Evidence Dimension | Magnetic equivalence and NMR signal profile |
| Target Compound Data | Perfluoro-15-crown-5 (20 equivalent fluorines, single sharp peak) |
| Comparator Or Baseline | Perfluorooctyl bromide / Perfluorodecalin (Multiple non-equivalent fluorines, multi-peak spectra) |
| Quantified Difference | 5x greater relative sensitivity per equivalent locus and elimination of chemical shift artifacts. |
| Conditions | 19F Magnetic Resonance Imaging / NMR spectroscopy |
Buyers developing MRI tracers must select PFCE to achieve high-resolution, artifact-free imaging without requiring complex, signal-depleting pulse sequence corrections.
For in vivo cell tracking applications, the retention time of the tracer in the target tissue or the reticuloendothelial system (RES) dictates the viable observation window. PFCE demonstrates an exceptionally long biological half-life estimated at over 250 days in murine liver and spleen models [1]. In direct contrast, alternative perfluorocarbons clear much more rapidly: perfluorooctyl bromide (PFOB) has a half-life of approximately 12 days, and perfluorodecalin (PFD) clears in about 9 days [1].
| Evidence Dimension | Biological half-life in liver/spleen |
| Target Compound Data | Perfluoro-15-crown-5 (>250 days) |
| Comparator Or Baseline | Perfluorooctyl bromide (12 days) and Perfluorodecalin (9 days) |
| Quantified Difference | >20-fold increase in biological retention time compared to PFOB. |
| Conditions | In vivo murine model (9.4 T MRI monitoring) |
Procurement for longitudinal studies (e.g., stem cell or CAR-T cell tracking) strictly requires PFCE, as faster-clearing alternatives like PFOB will result in premature signal degradation.
Perfluorocarbons are highly effective oxygen carriers due to weak intermolecular van der Waals forces that allow high physical dissolution of gases. Beyond simple oxygen carrying capacity, the extreme strength of the C-F bonds in Perfluoro-15-crown-5 renders the solvent highly resistant to reactive oxygen species [1]. In photodynamic therapy (PDT) formulations, the singlet oxygen lifetime within fluorous environments like PFCE is extended dramatically, exhibiting half-lives approximately 1000 times longer than in aqueous media [1].
| Evidence Dimension | Singlet oxygen half-life |
| Target Compound Data | Perfluorocarbon phase (e.g., Perfluoro-15-crown-5) |
| Comparator Or Baseline | Aqueous media (Water) |
| Quantified Difference | ~1000-fold longer singlet oxygen lifetime in the fluorous phase. |
| Conditions | Photodynamic therapy nanoemulsion environments |
Formulators of PDT agents procure PFCE to create a stable, oxygen-rich core that sustains reactive oxygen species generation without degrading the carrier itself.
Because Perfluoro-15-crown-5 provides a single, artifact-free NMR peak and exhibits a biological half-life exceeding 250 days, it is the primary material choice for formulating nanoemulsions used in longitudinal cell tracking. Researchers and pharmaceutical developers procure PFCE to label macrophages, dendritic cells, or engineered T-cells ex vivo. Once re-infused, these cells can be tracked over extended periods to monitor immunotherapies or stem cell engraftment without the rapid signal loss associated with PFOB[1].
PFCE is utilized as the core hydrophobic/lipophobic phase in oxygen-delivering nanoemulsions. Its high capacity for physical oxygen dissolution, combined with a boiling point of ~145 °C that easily withstands thermal sterilization during manufacturing, makes it highly suitable for industrial scale-up. It is specifically procured for theranostic applications aimed at relieving tumor hypoxia to enhance the efficacy of radiotherapy or photodynamic therapy [2].
The extreme chemical inertness and distinct hydrophobic/lipophobic solubility profile of PFCE make it an excellent continuous phase or carrier fluid in specialized droplet microfluidics and fluorous biphasic systems. Buyers select PFCE over non-fluorinated crown ethers because its fully fluorinated backbone prevents the partitioning of hydrocarbon-based reagents into the carrier phase, ensuring high-fidelity compartmentalization in biological assays and chemical synthesis[3].
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